molecular formula C6H7N3O B13917434 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile

3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B13917434
M. Wt: 137.14 g/mol
InChI Key: PTECXAMKMCYRCY-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-1H-pyrazol-1-yl)propanenitrile is a versatile pyrazole derivative designed for research and development, particularly in medicinal chemistry and drug discovery. The compound features a pyrazole ring substituted with a hydroxy group at the 4-position and a propanenitrile chain at the 1-nitrogen position. This structure is a valuable scaffold for synthesizing more complex molecules, as the hydroxy group can act as a hydrogen bond donor/acceptor and the nitrile moiety serves as a polar and metabolically stable functional group, or can be transformed into other groups such as carboxylic acids or tetrazoles . Pyrazole derivatives are of significant interest in scientific research due to their diverse biological activities and presence in pharmacologically active compounds. Related structures are frequently employed as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and biologically relevant molecules . For instance, complex pyrazole-propanenitrile compounds have been identified as metabolites or synthetic precursors to drugs, highlighting the importance of this chemical class in developing new therapeutic agents . Researchers utilize this compound and its analogs as a core building block to explore new chemical space and develop compounds with potential applications in various research areas. The molecular framework allows for further synthetic modification, making it a useful starting material for generating libraries of compounds for screening and optimization. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

3-(4-hydroxypyrazol-1-yl)propanenitrile

InChI

InChI=1S/C6H7N3O/c7-2-1-3-9-5-6(10)4-8-9/h4-5,10H,1,3H2

InChI Key

PTECXAMKMCYRCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCC#N)O

Origin of Product

United States

Preparation Methods

Nucleophilic Addition of 4-Hydroxy-1H-pyrazole to Acrylonitrile

One of the most widely reported methods for synthesizing 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile involves the nucleophilic addition of 4-hydroxy-1H-pyrazole to acrylonitrile under basic conditions. The process can be summarized as follows:

  • Reactants: 4-hydroxy-1H-pyrazole and acrylonitrile
  • Catalyst/Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
  • Solvent: Typically polar aprotic solvents or aqueous media
  • Temperature: Ambient to moderate heating (room temperature to reflux)
  • Mechanism: The nucleophilic nitrogen of the pyrazole attacks the electrophilic β-carbon of acrylonitrile, followed by cyclization and stabilization to yield the target compound.

This method is favored for its simplicity and relatively high yield, making it suitable for both laboratory-scale and industrial synthesis.

Modified Mannich-Type Reactions and Cyclocondensation

Alternative synthetic approaches include modified Mannich reactions where pyrazole derivatives undergo condensation with β-ketonitriles or hydrazine derivatives, followed by functional group transformations to yield the hydroxy and nitrile substituents. These methods often involve:

  • Stepwise reaction sequences with intermediate isolations
  • Use of hydrazino functional groups to form the pyrazole ring via cyclocondensation
  • Control of regioselectivity by adjusting reaction temperature (−20°C to reflux) and solvent polarity (e.g., dichloromethane, tetrahydrofuran/water mixtures)

These approaches allow for the synthesis of derivatives and analogues with varied substitution patterns.

Industrial Scale Synthesis

For industrial production, the synthetic routes mentioned above are adapted to continuous flow reactors to improve reaction efficiency and scalability. Key features include:

  • Optimized reaction parameters (temperature, pressure, reactant concentration)
  • Use of continuous flow technology for better heat and mass transfer
  • Purification through recrystallization (using solvents like methanol or 2-propanol) or chromatographic techniques to achieve high purity

Purification and Characterization Techniques

Purification Methods

  • Flash Chromatography: Utilizes silica gel columns with gradient elution (e.g., cyclohexane/ethyl acetate mixtures from 0% to 35% ethyl acetate) to isolate the compound with high recovery rates (88–96%).
  • Recrystallization: Employs polar solvents such as methanol or 2-propanol for purification of polar intermediates and final products.
  • Dry Loading: Celite-assisted evaporation is used to minimize product loss during chromatographic loading.

Analytical Characterization

Summary Table of Preparation Methods

Preparation Method Key Reactants Reaction Conditions Yield (%) Notes
Nucleophilic addition to acrylonitrile 4-hydroxy-1H-pyrazole, acrylonitrile Base (NaOH/K2CO3), polar solvent, reflux 70–85 Simple, scalable, widely used
Modified Mannich-type reaction Pyrazole derivatives, β-ketonitriles Two-step, controlled temperature 60–75 Allows derivative synthesis
Cyclocondensation of hydrazino compounds Hydrazine derivatives, ketones Ethanol, catalytic HCl, reflux 65–80 Used in complex pyrazole ring construction
Industrial continuous flow synthesis Same as above Optimized flow reactor conditions 75–90 Enhanced efficiency, large scale

Research Findings and Notes

  • The nucleophilic addition method is favored for its operational simplicity and good yield, making it a standard approach in both academic and industrial settings.
  • Modified Mannich and cyclocondensation methods provide routes to structurally diverse pyrazole derivatives, useful for medicinal chemistry applications.
  • Purification techniques such as flash chromatography and recrystallization are critical to obtaining analytically pure compounds for further research.
  • Analytical data from NMR, HRMS, and IR spectroscopy provide robust confirmation of the compound’s structure and purity.
  • Industrial adaptations focus on continuous flow technologies to improve throughput and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the nitrile group.

    Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-oxo-1H-pyrazol-1-yl)propanenitrile.

    Reduction: Formation of 3-(4-hydroxy-1H-pyrazol-1-yl)propanamine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy group and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Key Observations :

  • Hydroxy vs. Bromo/Phenyl : The hydroxy group increases polarity and hydrogen-bonding capacity compared to bromo (electrophilic) or phenyl (lipophilic) substituents.
  • Trifluoromethyl (CF₃) : Introduces steric bulk and electron-withdrawing effects, enhancing metabolic stability in drug design .
  • Piperidinyl : Improves aqueous solubility via protonation, critical for pharmacokinetics .

Biological Activity

3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile can be represented as follows:

  • Molecular Formula : C6_{6}H8_{8}N4_{4}O
  • Molecular Weight : 168.16 g/mol

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds containing the pyrazole moiety can modulate various biological pathways. Specifically, 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile may act as an inhibitor of specific kinases involved in cell signaling pathways. For instance, studies have shown that similar pyrazole derivatives can inhibit hematopoietic progenitor kinase 1 (HPK1), which plays a role in immune response regulation and cancer progression .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies indicated that these compounds could inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Research has shown that compounds like 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile can reduce inflammation markers in vitro and in vivo. This activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, researchers synthesized a series of pyrazole derivatives, including 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results showed significant cytotoxicity with IC50_{50} values ranging from 10 to 20 µM, indicating strong potential for further development as an anticancer agent .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound using a mouse model of acute inflammation. Mice treated with 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6 compared to control groups. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityReference
3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrileAnticancer, anti-inflammatory
(R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrileJanus kinase inhibitor
3-(4-methylthio-1H-pyrazol-5-yl)propanenitrileAntimicrobial and antioxidant properties

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile and its derivatives?

  • Methodological Answer : A common approach involves Mannich-type reactions or nucleophilic substitution. For example, pyrazole derivatives can be synthesized via condensation of hydrazine with β-ketonitriles, followed by functionalization. Column chromatography (ethyl acetate/hexane mixtures) and recrystallization (using 2-propanol or methanol) are standard purification steps .
  • Key Considerations : Optimize reaction temperature (−20°C to reflux) and solvent choice (dichloromethane, THF/water) to control regioselectivity and minimize side products.

Q. How can researchers validate the purity and structural integrity of synthesized compounds?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm proton and carbon environments (e.g., pyrazole ring protons at δ ~5.9–7.8 ppm, nitrile signals at ~110–120 ppm in 13C) .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular ions (e.g., m/z 224.0805 for C11H8N6) .
  • IR Spectroscopy to detect functional groups (e.g., nitrile stretch at ~2228 cm⁻¹, azide bands at ~2121 cm⁻¹) .

Q. What purification techniques are effective for isolating pyrazole-based nitriles?

  • Methodological Answer :

  • Flash Chromatography : Use silica gel with gradient elution (e.g., cyclohexane/ethyl acetate, 0–35% ethyl acetate) for high recovery (88–96% yields) .
  • Recrystallization : Methanol or 2-propanol are preferred for polar intermediates .
  • Dry Loading : Celite-assisted evaporation reduces compound loss during column preparation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry or regiochemistry?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Employ SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks. For example, a mean C–C bond length of 0.003 Å and R factor <0.04 ensure high precision .
  • Twinned Data Handling : Use SHELXE for high-throughput phasing of macromolecular complexes .

Q. What strategies address contradictory reactivity outcomes in pyrazole functionalization?

  • Methodological Answer :

  • Mechanistic Probes : Conduct kinetic studies (e.g., TLC monitoring at 3–30 hr intervals) to identify intermediates .
  • Computational Modeling : Density Functional Theory (DFT) can predict regioselectivity in azide-alkyne cycloadditions or Mannich reactions .
  • Controlled Experiments : Vary catalysts (e.g., CuSO4/ascorbate vs. organocatalysts) to isolate competing pathways .

Q. How can researchers optimize reaction conditions for scale-up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Screen parameters (temperature, solvent ratio, catalyst loading) using fractional factorial designs.
  • Green Chemistry Metrics : Replace xylene with cyclopentyl methyl ether (CPME) for safer reflux conditions .
  • Continuous Flow Systems : Improve yield reproducibility in azide coupling reactions by minimizing exothermic risks .

Q. What analytical methods are critical for studying bioactivity or metal coordination?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity of pyrazole derivatives with metal ions (e.g., Cu²⁺, Fe³⁺) .
  • Antibacterial Assays : Use agar diffusion (MIC/MBC) protocols with Gram-positive/negative strains, referencing 1-phenyl-3-arylpyrazole analogs as positive controls .
  • HPLC-MS Stability Studies : Monitor hydrolytic degradation of the nitrile group under physiological pH .

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